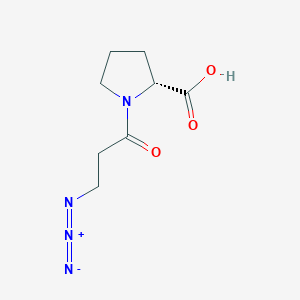

(2R)-1-(3-Azidopropanoyl)pyrrolidine-2-carboxylic acid

説明

特性

IUPAC Name |

(2R)-1-(3-azidopropanoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3/c9-11-10-4-3-7(13)12-5-1-2-6(12)8(14)15/h6H,1-5H2,(H,14,15)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYDNOKHJQMLKX-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)CCN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(3-Azidopropanoyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction of azomethine ylides with alkenes.

Introduction of the 3-Azidopropanoyl Group: The azidopropanoyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by an azide ion.

Carboxylation: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Types of Reactions:

Substitution: The compound can participate in nucleophilic substitution reactions, where the azide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions.

Major Products:

Oxidation Products: Nitro derivatives or other oxidized forms.

Reduction Products: Amines and their derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

(2R)-1-(3-Azidopropanoyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

作用機序

The mechanism of action of (2R)-1-(3-Azidopropanoyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The azide group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity . The carboxylic acid group can interact with active sites of enzymes, influencing their activity .

類似化合物との比較

Key Observations:

Azide vs. Carboxyl Groups: The azide group in the target compound enables Huisgen cycloaddition (click chemistry), distinguishing it from the carboxyl-substituted analog (1-(3-Carboxypropanoyl)pyrrolidine-2-carboxylic acid), which is more suited for ionic interactions or esterification .

Complexity and Bioactivity : The cyclic tetrapeptide in exhibits antimicrobial properties due to its rigid structure and hydrogen-bonding capacity, a feature absent in the simpler azide derivative .

生物活性

(2R)-1-(3-Azidopropanoyl)pyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, including structure-activity relationships (SAR), mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a pyrrolidine ring with an azidopropanoyl side chain and a carboxylic acid functional group. The stereochemistry at the 2-position is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antagonistic Effects on Ionotropic Glutamate Receptors : Compounds derived from pyrrolidine scaffolds have shown promise as selective antagonists for NMDA receptors, which are implicated in neurodegenerative diseases and excitotoxicity. For instance, studies have revealed that modifications at specific positions on the pyrrolidine ring can significantly alter binding affinity and selectivity for NMDA receptor subtypes .

- Antiproliferative Properties : Analogues of pyrrolidine-based compounds have demonstrated antiproliferative effects against various cancer cell lines. The mechanisms often involve the inhibition of critical pathways in cell proliferation and survival .

Structure-Activity Relationship (SAR)

A detailed SAR study was conducted to understand how modifications to the pyrrolidine structure affect its biological properties. Key findings include:

- Substituent Influence : The introduction of various substituents at the 5-position of the pyrrolidine ring has been shown to enhance selectivity for NMDA receptors. For example, halogenated substituents improved binding affinity significantly compared to non-halogenated analogues .

- Potency Variations : Compounds with specific modifications exhibited IC50 values as low as 200 nM, indicating high potency against targeted receptors. These findings underscore the importance of structural modifications in optimizing biological activity .

The mechanisms by which (2R)-1-(3-Azidopropanoyl)pyrrolidine-2-carboxylic acid exerts its effects are still under investigation. However, it is hypothesized that:

- Receptor Binding : The compound likely interacts with ionotropic glutamate receptors, modulating their activity and influencing downstream signaling pathways involved in neuronal excitability and survival.

- Cell Cycle Regulation : Similar compounds have been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis or growth arrest .

Case Studies

Several studies have explored the biological effects of related pyrrolidine derivatives:

- Anticancer Activity : A study investigated a series of pyrrolidine analogues for their ability to inhibit proliferation in breast and colon cancer cell lines. The most potent analogue demonstrated significant growth inhibition, suggesting that structural modifications can enhance anticancer properties .

- Neuroprotective Effects : Another study focused on the neuroprotective potential of pyrrolidine derivatives against excitotoxicity in neuronal cultures. The results indicated that certain analogues could effectively reduce cell death induced by excessive glutamate exposure, highlighting their therapeutic potential in neurodegenerative conditions .

Data Table: Summary of Biological Activities

| Compound | Activity Type | Target | IC50 (nM) | Notes |

|---|---|---|---|---|

| Pyrrolidine Derivative A | NMDA Antagonist | GluN1/GluN2A | 200 | High selectivity |

| Pyrrolidine Derivative B | Antiproliferative | Breast Cancer Cells | 1500 | Effective in vitro |

| Pyrrolidine Derivative C | Neuroprotective | Neuronal Cultures | 500 | Reduces excitotoxicity |

Q & A

Q. How can machine learning models accelerate reaction optimization for derivatives of this compound?

- Methodological Answer :

- Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts/solvents .

- Active learning loops iteratively refine models using high-throughput experimentation (HTE) data .

- Open-source tools (e.g., RDKit) generate molecular descriptors for model training .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。